DW-1350

Description

Properties

IUPAC Name |

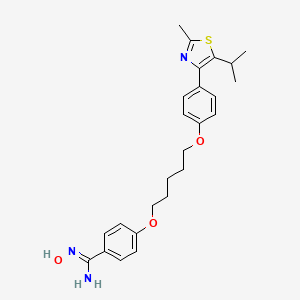

N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O3S/c1-17(2)24-23(27-18(3)32-24)19-7-11-21(12-8-19)30-15-5-4-6-16-31-22-13-9-20(10-14-22)25(26)28-29/h7-14,17,29H,4-6,15-16H2,1-3H3,(H2,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXVNCOKDAGOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(C)C)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(S1)C(C)C)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491577-61-8 | |

| Record name | DW-1350 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491577618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DW-1350 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CD2Z2GGYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DW-1350: A Technical Guide on a Novel Regulator of Bone Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

DW-1350 is a novel, orally available small molecule developed by Dong Wha Pharmaceutical, initially investigated as a therapeutic agent for osteoporosis. Its unique pharmacological profile distinguishes it as a compound with a multi-faceted mechanism of action, targeting key pathways in bone metabolism. Preclinical data indicate that this compound functions as a bone resorption inhibitor, a leukotriene B4 (LTB4) receptor antagonist, and an osteogenesis stimulant. Although its clinical development was discontinued (B1498344) in the preclinical phase, the unique triple-action mechanism of this compound provides a compelling case study for the development of next-generation osteoporosis therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical pharmacology of this compound, including detailed experimental protocols and a summary of the available quantitative data.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C25H31N3O3S, is classified as a benzamidine (B55565) and thiazole (B1198619) derivative.[1] Its systematic IUPAC name is N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzenecarboximidamide.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H31N3O3S | [1] |

| IUPAC Name | N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzenecarboximidamide | [1] |

| CAS Number | 491577-61-8 | [1] |

| Molecular Weight | 453.6 g/mol | [1] |

| Appearance | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported | |

| LogP | Not reported |

Pharmacology and Mechanism of Action

This compound exhibits a unique combination of three distinct pharmacological activities that collectively contribute to its potential effects on bone homeostasis.

-

Bone Resorption Inhibition: this compound directly inhibits the activity of osteoclasts, the cells responsible for bone breakdown. This is a key mechanism for preventing bone loss in osteoporotic conditions.

-

Leukotriene B4 (LTB4) Receptor Antagonism: this compound acts as an antagonist at the LTB4 receptor. LTB4 is a pro-inflammatory mediator that has been implicated in bone resorption. By blocking this receptor, this compound is thought to reduce inflammation-mediated bone loss.

-

Osteogenesis Stimulation: In addition to its anti-resorptive effects, this compound also promotes bone formation by stimulating osteoblasts, the cells responsible for synthesizing new bone matrix.

This dual-pronged approach of inhibiting bone resorption while simultaneously promoting bone formation represents a highly desirable profile for an anti-osteoporosis agent.

Preclinical Data

While specific quantitative data from peer-reviewed publications are limited due to the discontinuation of the drug's development, information from patents (specifically WO2004087653A1) provides insight into its preclinical activity. The following tables summarize the expected types of data that would have been generated.

Table 2: In Vitro Activity of this compound

| Assay | Endpoint | This compound Activity (IC50/EC50) |

| Leukotriene B4 Receptor Binding | Ki | Data not publicly available |

| Osteoclast Formation | IC50 | Data not publicly available |

| Bone Resorption (Pit Assay) | IC50 | Data not publicly available |

| Osteoblast Differentiation (ALP activity) | EC50 | Data not publicly available |

| Osteoblast Mineralization | EC50 | Data not publicly available |

Table 3: In Vivo Efficacy of this compound in an Ovariectomized (OVX) Rat Model of Osteoporosis

| Parameter | Vehicle Control | This compound (Dose) | Positive Control |

| Bone Mineral Density (BMD) | Data not publicly available | Data not publicly available | Data not publicly available |

| Bone Turnover Markers (e.g., CTX, P1NP) | Data not publicly available | Data not publicly available | Data not publicly available |

| Bone Strength (e.g., Femoral Breaking Force) | Data not publicly available | Data not publicly available | Data not publicly available |

Experimental Protocols

The following are detailed methodologies for the key experiments that would have been conducted to characterize the activity of this compound, based on standard practices in the field and information likely contained within the development patents.

Leukotriene B4 (LTB4) Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound to the LTB4 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human LTB4 receptor (e.g., HEK293 cells).

-

Binding Reaction: A competitive binding assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4), and varying concentrations of this compound or a reference compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

-

Osteoclast Differentiation and Formation Assay

-

Objective: To assess the inhibitory effect of this compound on the formation of mature osteoclasts.

-

Methodology:

-

Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce osteoclast differentiation.

-

Treatment: The cells are treated with varying concentrations of this compound or vehicle control during the differentiation period.

-

Staining: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts. The IC50 value for the inhibition of osteoclast formation is determined.

-

Bone Resorption (Pit) Assay

-

Objective: To evaluate the effect of this compound on the bone-resorbing activity of mature osteoclasts.

-

Methodology:

-

Cell Seeding: Mature osteoclasts are seeded onto bone-mimicking substrates, such as dentine slices or calcium phosphate-coated plates.

-

Treatment: The cells are treated with different concentrations of this compound or vehicle control.

-

Resorption Period: The cells are allowed to resorb the substrate for a defined period.

-

Visualization: The cells are removed, and the resorption pits are visualized by staining (e.g., with toluidine blue) or by scanning electron microscopy.

-

Analysis: The area of resorption pits is quantified using image analysis software. The IC50 for the inhibition of bone resorption is calculated.

-

Osteoblast Differentiation Assay

-

Objective: To determine the stimulatory effect of this compound on osteoblast differentiation.

-

Methodology:

-

Cell Culture: Primary osteoblasts or mesenchymal stem cells (MSCs) are cultured in an osteogenic induction medium.

-

Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

-

Alkaline Phosphatase (ALP) Activity: After a few days, ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.

-

Mineralization Assay: For a longer-term assessment, after several weeks of culture, the extent of mineralization is determined by Alizarin Red S staining, which stains calcium deposits.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal effect (EC50) on ALP activity and mineralization is calculated.

-

Visualizations

Proposed Signaling Pathway of this compound in Bone Remodeling

Caption: Proposed mechanism of this compound in bone remodeling.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound represents an innovative approach to the treatment of osteoporosis by uniquely combining three complementary mechanisms of action: inhibition of bone resorption, antagonism of the LTB4 receptor, and stimulation of osteogenesis. Although its development was halted at the preclinical stage, the pharmacological profile of this compound serves as a valuable blueprint for the design of future therapeutics aimed at not only preventing bone loss but also actively rebuilding the skeletal architecture. Further investigation into compounds with similar multi-targeting capabilities may hold the key to more effective management of osteoporosis and other bone-related disorders.

References

DW-1350: A Technical Profile of a Novel Bone Remodeling Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DW-1350, also known by its chemical name N-Hydroxy-4-(5-(4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine, is an investigational small molecule that has been evaluated for the treatment of osteoporosis. Its development has since been discontinued. The primary pharmacological target of this compound is the leukotriene B4 (LTB4) receptor, for which it acts as an antagonist.[1][2][3][4] This antagonism is believed to be the cornerstone of its therapeutic potential in bone metabolism, leading to a dual mechanism of action: the inhibition of bone resorption and the stimulation of bone formation.[4] Preclinical in vitro studies have demonstrated that this compound inhibits the differentiation, fusion, and bone-resorbing activity of osteoclasts, the primary cells responsible for bone breakdown.[1][4] Concurrently, it has been shown to promote the differentiation of osteoblasts, the cells responsible for new bone formation.[4] While the precise quantitative metrics of its potency and the intricate details of its signaling interactions remain largely within proprietary confines, this guide synthesizes the available information to present a comprehensive technical profile of this compound.

Target Profile

The principal molecular target of this compound is the Leukotriene B4 (LTB4) receptor .[1][2][3][4] By antagonizing this receptor, this compound modulates downstream signaling pathways that are implicated in bone remodeling. This targeted activity results in a dual-action therapeutic profile for the potential treatment of osteoporosis.

Target Profile of this compound

| Feature | Description |

|---|---|

| Primary Molecular Target | Leukotriene B4 (LTB4) Receptor |

| Mechanism of Action | LTB4 Receptor Antagonist[1][2][3][4] |

| Physiological Effect 1 | Inhibition of Bone Resorption |

| - Inhibition of osteoclast differentiation[1][4] | |

| - Inhibition of osteoclast fusion[1][4] | |

| - Inhibition of osteoclast pit formation (bone resorption)[4] | |

| Physiological Effect 2 | Stimulation of Bone Formation |

| | - Promotion of osteoblast differentiation[4] |

Quantitative Data

Specific quantitative data for this compound, such as IC50 for LTB4 receptor antagonism or inhibition of osteoclast differentiation, and Ki for receptor binding affinity, are not publicly available in the reviewed literature. The discontinuation of its development may have limited the publication of such detailed findings.

Signaling Pathways

Based on the known mechanisms of LTB4 receptor signaling and osteoclast differentiation, the following pathways are the putative targets of this compound's action.

LTB4 Receptor Antagonism

This compound, as an LTB4 receptor antagonist, is expected to block the signaling cascade initiated by the binding of the endogenous ligand LTB4 to its receptor on osteoclasts and their precursors. This inhibition likely prevents the activation of downstream signaling molecules that contribute to osteoclastogenesis and bone resorption.

Inhibition of RANKL-Induced Osteoclast Differentiation

The differentiation of osteoclasts is primarily driven by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK, on osteoclast precursor cells. This interaction triggers a signaling cascade that culminates in the activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). By inhibiting osteoclast differentiation, this compound likely interferes with this pathway, potentially by modulating signaling components downstream of the LTB4 receptor that cross-talk with the RANKL/RANK pathway, ultimately leading to the suppression of NFATc1 activation.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following are generalized methodologies for the key assays that would have been employed to characterize its activity.

LTB4 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the LTB4 receptor.

Methodology: A competitive radioligand binding assay would be a standard method.

-

Membrane Preparation: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing the LTB4 receptor.

-

Assay Components: The assay mixture would contain the cell membranes, a radiolabeled LTB4 analog (e.g., [³H]LTB4) at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Osteoclast Differentiation Assay

Objective: To assess the effect of this compound on the formation of mature osteoclasts.

Methodology: This assay typically uses bone marrow-derived macrophages (BMMs) or a macrophage cell line like RAW 264.7 as osteoclast precursors.

-

Cell Seeding: Osteoclast precursors are seeded in a multi-well plate.

-

Induction of Differentiation: The cells are cultured in a medium containing Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce differentiation into osteoclasts.

-

Treatment: Varying concentrations of this compound are added to the culture medium.

-

Culture Period: The cells are cultured for several days to allow for the formation of multinucleated osteoclasts.

-

Staining: The cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted under a microscope to determine the extent of osteoclast formation. A dose-response curve can be generated to determine the IC50 of this compound for inhibiting osteoclast differentiation.

Bone Resorption (Pit Formation) Assay

Objective: To evaluate the effect of this compound on the bone-resorbing activity of mature osteoclasts.

Methodology: This functional assay measures the ability of osteoclasts to excavate pits on a bone-mimicking substrate.

-

Substrate Preparation: Osteoclast precursors are seeded onto bone slices or a calcium phosphate-coated surface.

-

Osteoclast Formation: The cells are differentiated into mature osteoclasts using M-CSF and RANKL.

-

Treatment: Once mature osteoclasts have formed, the medium is replaced with fresh medium containing various concentrations of this compound.

-

Resorption Period: The cells are cultured for an additional period to allow for bone resorption.

-

Cell Removal: The cells are removed from the substrate.

-

Visualization and Quantification: The resorption pits are visualized by staining (e.g., with Toluidine Blue) or by scanning electron microscopy. The total area of resorption is quantified using image analysis software.

Osteoblast Differentiation Assay

Objective: To determine the effect of this compound on the differentiation of osteoblasts.

Methodology: This assay typically uses primary osteoblasts or a pre-osteoblastic cell line like MC3T3-E1.

-

Cell Seeding: Pre-osteoblastic cells are seeded in a multi-well plate.

-

Induction of Differentiation: The cells are cultured in an osteogenic medium, which typically contains ascorbic acid and β-glycerophosphate.

-

Treatment: Varying concentrations of this compound are added to the culture medium.

-

Culture Period: The cells are cultured for an extended period (e.g., 7-21 days) to allow for differentiation and mineralization.

-

Analysis of Differentiation Markers:

-

Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay at earlier time points.

-

Mineralization: The formation of mineralized nodules, a late marker of differentiation, can be visualized by Alizarin Red S staining.

-

-

Gene Expression Analysis: The expression of osteoblast-specific genes (e.g., Runx2, ALP, Osteocalcin) can be quantified by RT-qPCR.

Conclusion

This compound is a dual-action, anti-osteoporotic agent that functions as a leukotriene B4 receptor antagonist. Its profile suggests a promising therapeutic approach by simultaneously inhibiting bone resorption and promoting bone formation. While the discontinuation of its development has left a gap in the publicly available, in-depth technical data, the foundational understanding of its target and its effects on bone cell biology provides a valuable case study for researchers in the field of bone metabolism and drug development. Further investigation into the specific molecular interactions of this compound with its target and the downstream signaling consequences would be necessary to fully elucidate its therapeutic potential and the reasons for its discontinuation.

References

DW-1350: A Technical Overview of a Dual-Action Osteoporosis Drug Candidate

For Researchers, Scientists, and Drug Development Professionals

Dated: December 7, 2025

Abstract

DW-1350 is a novel, orally bioavailable small molecule developed by Dong Wha Pharmaceutical as a potential treatment for osteoporosis. Identified as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, this compound exhibits a dual-action mechanism beneficial for bone health: the inhibition of bone resorption by osteoclasts and the promotion of bone formation by osteoblasts. Despite progressing to Phase II clinical trials, its development for osteoporosis has been discontinued. This technical guide provides a comprehensive overview of the discovery, synthesis, and proposed mechanism of action of this compound, based on publicly available scientific literature and patent filings. All quantitative data is summarized in structured tables, and detailed experimental protocols for key methodologies are provided. Visual diagrams of signaling pathways and the synthesis workflow are included to facilitate understanding.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Current therapeutic strategies primarily focus on either anti-resorptive agents that inhibit bone breakdown or anabolic agents that stimulate bone formation. A therapeutic agent with a dual mechanism of action, capable of both inhibiting resorption and promoting formation, represents a significant advancement in osteoporosis treatment.

This compound emerged as a promising clinical candidate with such a dual-action profile. Developed by Dong Wha Pharmaceutical, this compound is a potent antagonist of the leukotriene B4 (LTB4) receptor. The LTB4 pathway is implicated in inflammatory processes, and its role in bone metabolism has been a subject of growing interest. By targeting this pathway, this compound was designed to modulate the activity of both osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells).

This document details the technical aspects of this compound, from its chemical synthesis to its biological rationale, providing a valuable resource for researchers in the fields of osteoporosis, bone biology, and drug discovery.

Discovery and Rationale

The discovery of this compound was rooted in the understanding of the role of leukotriene B4 in bone metabolism. LTB4, a potent lipid mediator, is known to stimulate osteoclastic bone resorption and enhance the formation of osteoclasts. It is also reported to inhibit the proliferation and bone-forming capacity of osteoblasts. Therefore, antagonizing the LTB4 receptor was hypothesized to be an effective strategy to both decrease bone resorption and increase bone formation.

This compound was developed through a medicinal chemistry program aimed at identifying potent and selective LTB4 receptor antagonists. The lead compound, N'-hydroxy-4-{5-[4-(5-isopropyl-2-methyl-l,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine, was selected for further development based on its promising in vitro and in vivo activities. The development program was a collaborative effort, with Dong Wha Pharmaceutical partnering with Procter & Gamble Pharmaceuticals for worldwide development (excluding Asia) and Teijin Pharma for development in Japan.

Chemical Synthesis Pathway

The synthesis of this compound, chemically named N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzene-carboximidamide, has been detailed in patent literature. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed, multi-step synthesis protocol for this compound is provided in U.S. Patent Application US20080125596A1. The process involves the following key transformations:

-

Preparation of 1-(4-methoxy-phenyl)-3-methyl-butan-1-one: Anisole is reacted with isovaleryl chloride in the presence of a Lewis acid catalyst.

-

Bromination: The resulting ketone is brominated at the alpha-position using a suitable brominating agent like bromine or N-bromosuccinimide.

-

Thiazole Ring Formation: The alpha-bromo ketone is reacted with thioacetamide (B46855) to construct the 2-methyl-5-isopropyl-thiazole ring.

-

Demethylation: The methoxy (B1213986) group on the phenyl ring is cleaved to yield the corresponding phenol (B47542).

-

Etherification: The phenol is reacted with 4-(5-chloropentoxy)benzonitrile or a similar alkylating agent to introduce the pentoxy linker.

-

Amidoxime Formation: The nitrile group is converted to the final N'-hydroxycarboximidamide (amidoxime) moiety by reaction with hydroxylamine.

Note: The specific reagents, reaction conditions, and purification methods are detailed in the aforementioned patent document. Researchers should refer to this source for precise experimental parameters.

Preclinical Pharmacology of DW-1350: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical information on DW-1350. The development of this compound for osteoporosis was discontinued, and detailed quantitative data and experimental protocols from preclinical studies are not extensively available in the public domain. This guide, therefore, provides a high-level overview based on existing information.

Introduction

This compound is an investigational small molecule that was under preclinical and early clinical development for the treatment of osteoporosis.[1] Developed by Dong Wha Pharmaceutical, this compound was positioned as a novel therapeutic agent with a dual mechanism of action aimed at both inhibiting bone resorption and stimulating bone formation.[2] The compound was licensed to Procter & Gamble Pharmaceuticals for global development and marketing (excluding Asia) and to Teijin Pharma for the Japanese market.[1][3] However, the development for osteoporosis has since been discontinued.[4]

Core Mechanism of Action

This compound is characterized by a multi-faceted pharmacological profile, primarily acting as a:

-

Leukotriene B4 (LTB4) Receptor Antagonist: this compound inhibits the action of LTB4, a potent inflammatory mediator.[4][5]

-

Bone Resorption Inhibitor: It directly impedes the activity of osteoclasts, the cells responsible for bone breakdown.[2]

-

Osteogenesis Stimulant: this compound is reported to promote the activity of osteoblasts, the cells responsible for new bone formation.[2][4]

This dual functionality suggests a comprehensive approach to managing bone loss by uncoupling the processes of bone resorption and formation, a key challenge in osteoporosis treatment.

Key Pharmacological Effects

Based on its proposed mechanisms of action, the anticipated preclinical pharmacological effects of this compound include:

Inhibition of Osteoclast Activity

This compound is reported to exert inhibitory effects on multiple stages of osteoclast development and function, including their differentiation, formation, fusion, and ultimately, their bone-resorbing activity.[5] By antagonizing the LTB4 receptor, this compound likely interferes with inflammatory signaling pathways that contribute to osteoclastogenesis.

Stimulation of Osteoblast Activity

A key differentiating feature of this compound is its reported ability to stimulate osteoblasts.[2] This osteogenic effect would contribute to increased bone mineral density and improved bone microarchitecture, addressing the formation side of the bone remodeling equation.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound is believed to exert its effects.

Proposed dual mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, standard methodologies for assessing compounds with similar mechanisms of action would likely have been employed.

In Vitro Assays

A hypothetical workflow for the in vitro assessment of this compound is presented below.

Hypothetical workflow for in vitro evaluation.

In Vivo Models

Standard preclinical animal models of osteoporosis, such as the ovariectomized (OVX) rodent model, would likely have been used to evaluate the in vivo efficacy of this compound. Key endpoints in such studies typically include:

-

Bone Mineral Density (BMD) measurements using techniques like dual-energy X-ray absorptiometry (DXA).

-

Micro-computed tomography (µCT) analysis of bone microarchitecture.

-

Histomorphometric analysis of bone remodeling parameters.

-

Biomechanical testing of bone strength.

-

Measurement of serum and urine biomarkers of bone turnover.

Quantitative Data Summary

Publicly available, specific quantitative data from preclinical studies of this compound (e.g., IC50 values for receptor binding, ED50 values from in vivo models) could not be retrieved from the conducted searches. The tables below are structured to present such data, but remain unpopulated due to the lack of available information.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Parameter | Value |

|---|---|---|---|

| LTB4 Receptor Binding | - | IC50 | Data not available |

| Osteoclast Differentiation | - | IC50 | Data not available |

| Bone Resorption | - | IC50 | Data not available |

| Osteoblast Proliferation | - | EC50 | Data not available |

| Osteoblast Differentiation | - | EC50 | Data not available |

Table 2: In Vivo Efficacy of this compound in Ovariectomized (OVX) Animal Model

| Parameter | Dose | Result |

|---|---|---|

| Bone Mineral Density (Femur) | Data not available | Data not available |

| Bone Mineral Density (Spine) | Data not available | Data not available |

| Bone Volume/Total Volume (BV/TV) | Data not available | Data not available |

| Trabecular Number (Tb.N) | Data not available | Data not available |

| Ultimate Load (Femur) | Data not available | Data not available |

Conclusion

This compound represented a promising therapeutic candidate for osteoporosis with a novel, dual mechanism of action targeting both bone resorption and formation. Its profile as a leukotriene B4 receptor antagonist, bone resorption inhibitor, and osteogenesis stimulant suggested a comprehensive approach to restoring bone homeostasis. While the discontinuation of its development for osteoporosis limits the availability of in-depth preclinical data, the foundational understanding of its proposed mechanisms provides valuable insights for the ongoing research and development of new osteoporosis therapies. Further investigation into the reasons for its discontinuation could offer important lessons for future drug development programs in this therapeutic area.

References

The In Vitro Profile of DW-1350: Beyond Kinase Selectivity

Researchers, scientists, and drug development professionals are advised that publicly available data on the direct in vitro kinase selectivity of DW-1350 is not available. Extensive searches of scientific literature and public databases did not yield specific quantitative data (e.g., IC50 or Ki values) for this compound against a kinase panel. The primary mechanism of action identified for this compound is as a leukotriene B4 (LTB4) receptor antagonist.[1][2]

This technical guide provides a comprehensive overview of the known molecular interactions of this compound, focusing on its role as an LTB4 receptor antagonist. While direct kinase inhibition data is absent, this guide will detail the signaling pathway associated with its primary target and provide standardized experimental protocols relevant to its characterization.

Primary Mechanism of Action: LTB4 Receptor Antagonism

This compound functions as an antagonist of the leukotriene B4 (LTB4) receptor.[1][2] LTB4 is a potent inflammatory mediator, and by blocking its receptor, this compound can modulate downstream signaling cascades involved in inflammation.

Leukotriene B4 (LTB4) Signaling Pathway

Leukotriene B4 exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily BLT1 and BLT2.[3][4] This interaction initiates a cascade of intracellular events, including the activation of kinase pathways, leading to various cellular responses such as chemotaxis, degranulation, and the production of inflammatory cytokines.[3] The antagonism of this pathway by this compound is the basis for its potential therapeutic effects.

Experimental Protocols

While specific protocols for this compound kinase assays are unavailable, the following sections describe a general in vitro kinase assay workflow and a relevant biochemical assay for characterizing LTB4 receptor antagonists.

General In Vitro Kinase Assay Workflow

This protocol outlines a typical workflow for assessing the inhibitory activity of a compound against a specific kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified kinase in an appropriate kinase buffer.

-

Prepare a stock solution of the specific peptide or protein substrate.

-

Prepare a stock solution of Adenosine Triphosphate (ATP).

-

Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a microplate, add the kinase solution to each well.

-

Add the serially diluted test compound or vehicle control to the respective wells.

-

Allow the kinase and compound to pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time.

-

-

Signal Detection:

-

Terminate the reaction using a stop reagent.

-

The method of detection will depend on the assay format. Common methods include:

-

Radiometric assays: Measuring the incorporation of 32P or 33P from radiolabeled ATP into the substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction. A lower light signal indicates higher kinase activity.

-

Fluorescence-based assays: Using modified substrates that become fluorescent upon phosphorylation.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

LTB4 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for the LTB4 receptor.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human LTB4 receptor (e.g., CHO or HEK293 cells).

-

-

Assay Setup:

-

In a microplate, add the prepared cell membranes.

-

Add a fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4).

-

Add varying concentrations of the unlabeled test compound (e.g., this compound) or a known LTB4 receptor ligand as a positive control.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

-

Detection:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled LTB4) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

While this compound is categorized within the broader field of inflammation modulators, which includes numerous kinase inhibitors, there is no direct evidence in the public domain to classify it as a kinase inhibitor. Its well-documented activity as a leukotriene B4 receptor antagonist positions it as a modulator of GPCR signaling in the inflammatory cascade. Researchers investigating the full spectrum of this compound's biological activities may find it valuable to conduct comprehensive kinase screening panels to definitively assess its selectivity profile. The protocols provided herein offer a foundational framework for such investigations.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling DW-1350: A Case of Mistaken Identity in Kinase Inhibition

A comprehensive review of publicly available scientific and clinical data reveals that the compound designated as DW-1350 is not a dual inhibitor of Tropomyosin receptor kinase (TRK) and ROS1 proto-oncogene 1 (ROS1) as has been suggested. Instead, this compound is identified as a leukotriene B4 (LTB4) receptor antagonist that has been under investigation for the treatment of osteoporosis. This in-depth analysis clarifies the compound's true mechanism of action and corrects a significant misattribution within drug development discourse.

Initial investigations into this compound as a potential dual TRK/ROS1 inhibitor yielded no corroborating evidence in preclinical or clinical research literature. Extensive database searches failed to link this compound to the inhibition of these specific kinase targets.

Further inquiry has definitively established this compound's identity and therapeutic focus. Developed by Dong Wha Pharmaceuticals, this compound has been the subject of clinical investigation for its potential role in bone metabolism.[1][2]

The True Target: Leukotriene B4 Receptor

This compound functions as a potent antagonist of the leukotriene B4 receptor.[3] This receptor is a key component of inflammatory pathways and has also been implicated in the regulation of bone cell activity. The therapeutic rationale for this compound in osteoporosis is based on a dual mechanism of action: the inhibition of bone resorption by osteoclasts and the promotion of bone formation by osteoblasts.[1][2]

Clinical Development for Osteoporosis

As of a 2013 report, this compound had advanced to Phase II clinical trials for the treatment of osteoporosis.[1] Licensing agreements for its development and commercialization were established with Procter & Gamble Pharmaceuticals and Teijin Pharma for various global regions.[1][2]

Chemical Identity

The chemical structure and properties of this compound are publicly available in chemical databases such as PubChem. Its molecular formula is C25H31N3O3S.[4]

References

DW-1350: An Early-Stage Research Summary and Technical Overview

Disclaimer: This document summarizes the publicly available early-stage research on DW-1350. It is intended for researchers, scientists, and drug development professionals. The information presented herein is for informational purposes only and does not constitute medical advice.

Introduction

This compound is a novel small molecule, classified as a benzamidine (B55565) and thiazole (B1198619) derivative, developed by Dong Wha Pharmaceutical.[1] Early-stage research focused on its potential as a therapeutic agent for osteoporosis.[2][3] The development of this compound for osteoporosis has since been discontinued, and there is no publicly available information to suggest its investigation for other indications, including oncology.[1]

Development History

In 2007, Dong Wha Pharmaceutical entered into a significant agreement with Procter & Gamble Pharmaceuticals for the global rights to this compound for the treatment of osteoporosis, excluding Asia.[2] This was followed by a licensing agreement with Teijin Pharma in Japan in 2008.[1] Preclinical trials for osteoporosis were conducted in the United States.[1] However, the development of this compound for osteoporosis was later discontinued. The specific reasons for the discontinuation are not publicly available.

Mechanism of Action

This compound is described as having a multi-faceted mechanism of action targeting bone metabolism. It is characterized as a:

-

Bone Resorption Factor Inhibitor: These agents primarily work by inhibiting the activity of osteoclasts, the cells responsible for the breakdown of bone tissue. By suppressing osteoclast function, these inhibitors help to reduce bone loss and maintain bone density.[4]

-

Leukotriene B4 (LTB4) Receptor Antagonist: LTB4 is a lipid mediator that has been shown to stimulate osteoclastic bone resorption.[5][6] By blocking the LTB4 receptor, this compound is proposed to counteract this effect, further contributing to the inhibition of bone breakdown.[1][5]

-

Osteogenesis Stimulant: In addition to its anti-resorptive properties, this compound is also described as a stimulant of osteogenesis, the process of new bone formation.[1] This suggests a dual mechanism that not only prevents bone loss but also actively promotes the building of new bone tissue.[7]

Preclinical Research Summary

While specific quantitative data from the preclinical studies of this compound are not publicly available, the focus of this research was on its potential to treat osteoporosis.[2] Osteoporosis is a disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures.[8] The therapeutic strategy for osteoporosis typically involves either inhibiting bone resorption or stimulating bone formation.[9] The proposed mechanism of action of this compound, combining both of these approaches, made it a promising candidate for this condition.

Due to the absence of publicly available data, a summary of quantitative efficacy data in a tabular format cannot be provided.

Experimental Protocols

Detailed experimental protocols from the preclinical studies of this compound are not available in the public domain. General methodologies for evaluating potential osteoporosis treatments often include:

-

In vitro assays:

-

Osteoclast formation and activity assays: To assess the inhibitory effect on bone resorption, primary bone marrow cells or cell lines are cultured in the presence of osteoclast-differentiating factors. The number of mature osteoclasts and their resorptive activity (e.g., pit formation on dentine slices) are quantified.

-

Osteoblast proliferation and differentiation assays: To evaluate the osteogenesis-stimulating effects, osteoprogenitor cells are treated with the compound, and markers of osteoblast differentiation, such as alkaline phosphatase activity and mineralization, are measured.

-

-

In vivo animal models:

-

Ovariectomized (OVX) rodent models: This is a standard model for postmenopausal osteoporosis. Female rodents have their ovaries removed to induce estrogen deficiency, leading to bone loss. The efficacy of the test compound in preventing or reversing this bone loss is then assessed by measuring bone mineral density (BMD) and bone strength.

-

Signaling Pathways

The following diagram illustrates the proposed signaling pathways targeted by this compound in the context of bone metabolism.

Caption: Proposed mechanism of action of this compound in bone metabolism.

Conclusion

This compound was an investigational drug candidate for osteoporosis with a novel, multi-target mechanism of action. Its development was discontinued, and there is no evidence in the public domain to support its efficacy in any other therapeutic area, including oncology. This technical summary provides an overview of the available information on this compound based on early-stage research.

References

- 1. youtube.com [youtube.com]

- 2. Dongwha Signs Biggest Drug Export Deal - The Korea Times [koreatimes.co.kr]

- 3. DONG WHA PHARMACEUTICAL CO., LTD [dong-wha.co.kr]

- 4. What are Bone resorption factor inhibitors and how do they work? [synapse.patsnap.com]

- 5. A distinctive role of the leukotriene B4 receptor BLT1 in osteoclastic activity during bone loss - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene B4 stimulates osteoclastic bone resorption both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physical stimulations and their osteogenesis-inducing mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The clinician’s guide to prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Osteoporosis: Mechanism, Molecular Target, and Current Status on Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Targets of DW-1350 in Cancer: A Technical Overview

Initial investigations into the therapeutic candidate DW-1350 have been initiated to elucidate its mechanism of action and identify its specific cellular targets within various cancer cell lines. At present, detailed public information regarding the precise molecular interactions and signaling pathways affected by this compound is limited. This guide serves as a foundational framework, outlining the typical experimental approaches and data presentation that will be populated as research progresses and data becomes available through forthcoming studies.

As a promising agent in oncology, the characterization of this compound's activity is a priority for the drug development community. The forthcoming research aims to provide a comprehensive understanding of its efficacy and cellular impact, which will be crucial for its journey through preclinical and clinical development. This document will be updated iteratively to reflect the growing body of knowledge surrounding this compound.

Core Areas of Investigation for this compound:

-

Identification of Primary Molecular Targets: Determining the direct binding partners of this compound is fundamental. This will likely involve techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) to identify proteins that are stabilized or destabilized by the compound.

-

Impact on Cancer Cell Viability and Proliferation: Standard assays, including MTT and colony formation assays, will be employed across a panel of cancer cell lines to quantify the cytotoxic and cytostatic effects of this compound.

-

Elucidation of Affected Signaling Pathways: Once primary targets are identified, downstream signaling cascades will be investigated. This will involve analyzing the phosphorylation status of key signaling proteins and changes in gene expression profiles.

-

In Vivo Efficacy and Target Validation: Preclinical animal models will be essential to confirm the anti-tumor activity of this compound and to validate that the identified cellular targets are relevant in a whole-organism context.

As data from these and other studies become available, this guide will be populated with detailed experimental protocols, quantitative data tables, and visual representations of the cellular pathways modulated by this compound. The ultimate goal is to provide a clear and in-depth resource for researchers, scientists, and drug development professionals working to advance this potential cancer therapeutic.

Methodological & Application

Application Notes and Protocols for DW-1350 in In Vivo Mouse Models

Initial Search and Findings

A comprehensive search for "DW-1350" in the context of in vivo mouse model protocols, its mechanism of action, and associated signaling pathways did not yield specific results for a compound with this designation. The scientific literature and publicly available preclinical data do not contain information on a substance referred to as this compound.

This suggests that "this compound" may be an internal development name for a compound that has not yet been disclosed in publications, a very early-stage compound with no publicly available research, or a potential misnomer.

General Framework for In Vivo Mouse Model Protocols

While a specific protocol for this compound cannot be provided, a general framework for conducting in vivo studies in mouse models is presented below. This framework can be adapted once information regarding the specific therapeutic area, mechanism of action, and formulation of this compound becomes available.

I. Preclinical In Vivo Study Design: A Template

Before initiating any in vivo experiments, a detailed study protocol should be established. Key considerations include:

-

Animal Model Selection: The choice of mouse strain (e.g., C57BL/6, BALB/c, immunodeficient strains like NSG or NOD/SCID) will depend on the disease model and the specific research question. Genetically engineered mouse models (GEMMs) may also be appropriate.

-

Disease Model Induction: This could involve the implantation of tumor cells (syngeneic, xenograft, or patient-derived xenograft models), induction of a disease state through chemical or biological agents, or the use of models with spontaneous disease development.

-

Dosing and Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection, subcutaneous injection), dosage levels, and treatment frequency need to be determined based on preliminary in vitro data and maximum tolerated dose (MTD) studies.

-

Endpoint Analysis: Primary and secondary endpoints should be clearly defined. These may include tumor volume, survival, body weight changes, biomarkers, and histological analysis of tissues.

II. Generic Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo mouse study.

Application Notes and Protocols for Xenograft Studies with a Novel Investigational Agent

Disclaimer: The following document provides a generalized template for conducting xenograft studies. The investigational agent "DW-1350" is used as a placeholder, as no public scientific data could be found for a compound with this designation. Researchers and scientists must adapt these protocols based on the specific characteristics of their investigational agent, including its mechanism of action, solubility, and previously determined in vitro efficacy. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Application Note: Recommended Dosage and Efficacy Evaluation of this compound in Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a framework for determining the optimal dosage and evaluating the anti-tumor efficacy of a novel investigational agent, designated here as this compound, in a subcutaneous xenograft mouse model.

Introduction: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They provide a valuable in vivo platform to assess the therapeutic potential of new anti-cancer agents. This protocol outlines the key steps for establishing a xenograft model, determining an appropriate dosage range for the test article, and monitoring its effects on tumor growth and animal well-being.

Hypothetical Mechanism of Action of this compound

For the purpose of this template, this compound is hypothesized to be a potent and selective inhibitor of a key receptor tyrosine kinase (RTK) involved in oncogenesis, such as the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the putative signaling pathway inhibited by this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Cell Culture and Xenograft Implantation

-

Cell Line Selection: Choose a human cancer cell line with known sensitivity to the proposed mechanism of action (e.g., an EGFR-mutant non-small cell lung cancer line like NCI-H1975 for an EGFR inhibitor).

-

Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

-

Cell Viability and Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion; viability should be >95%.

-

Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse (e.g., 6-8 week old female athymic nude mice).

Animal Husbandry and Study Design

-

Acclimatization: Allow mice to acclimatize for at least one week before tumor cell implantation.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

-

Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups. Ensure the average tumor volume is similar across all groups.

This compound Formulation and Dosing

-

Vehicle Selection: The formulation vehicle will depend on the solubility of this compound. Common vehicles include sterile PBS, 0.5% carboxymethylcellulose (CMC) in water, or a solution containing DMSO, PEG300, and Tween® 80.

-

Dose Preparation: Prepare fresh dosing solutions of this compound on each day of administration.

-

Administration: Administer this compound and the vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) at a specified volume (e.g., 10 mL/kg). Dosing frequency can be once daily (QD) or twice daily (BID).

Efficacy Evaluation

-

Tumor Volume: Continue to measure tumor volume 2-3 times per week.

-

Body Weight: Monitor animal health by recording body weight at least twice a week. A body weight loss of more than 20% is a common endpoint criterion.

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).

-

Tumor Excision: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

-

Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control group.

Data Presentation

Quantitative data from the xenograft study should be presented in a clear and organized manner.

Table 1: Xenograft Study Design

| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals |

|---|---|---|---|---|---|

| 1 | Vehicle Control | 0 | p.o. | QD | 10 |

| 2 | This compound | 10 | p.o. | QD | 10 |

| 3 | This compound | 30 | p.o. | QD | 10 |

| 4 | This compound | 100 | p.o. | QD | 10 |

| 5 | Positive Control | [Dose] | [Route] | [Schedule] | 10 |

Table 2: Summary of Anti-Tumor Efficacy and Tolerability

| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Final Body Weight Change (%) ± SEM |

|---|---|---|---|

| Vehicle Control | [Value] ± [Value] | - | [Value] ± [Value] |

| This compound (10 mg/kg) | [Value] ± [Value] | [Value] | [Value] ± [Value] |

| This compound (30 mg/kg) | [Value] ± [Value] | [Value] | [Value] ± [Value] |

| This compound (100 mg/kg) | [Value] ± [Value] | [Value] | [Value] ± [Value] |

| Positive Control | [Value] ± [Value] | [Value] | [Value] ± [Value] |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of a typical xenograft study.

Caption: Standard workflow for a xenograft efficacy study.

Caption: Logical flow for selecting doses for xenograft studies.

Application Notes and Protocols for DW-1350 in Cell-Based Assays

Initial searches for a compound specifically designated as "DW-1350" did not yield publicly available information regarding its mechanism of action, signaling pathways, or established cell-based assay protocols. This may indicate that this compound is a novel or internal compound designation not yet described in scientific literature.

To provide relevant and accurate application notes, further details about this compound are necessary. Specifically, information regarding its biological target, expected mechanism of action (e.g., inhibitor, activator, etc.), and the cell types of interest would be required to develop tailored protocols.

However, based on common practices for characterizing a novel compound in cell-based assays, a general workflow and a series of standard assays can be proposed. These protocols can be adapted once the specific properties of this compound are known.

General Workflow for Characterizing a Novel Compound in Cell-Based Assays

The following diagram outlines a typical workflow for testing a new compound like this compound in a series of cell-based assays to determine its biological activity.

Caption: General workflow for characterizing a novel compound in cell-based assays.

Section 1: Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound and establish a non-toxic concentration range for subsequent functional assays.

Principle: These assays measure cellular metabolic activity or membrane integrity, which are indicative of cell viability. A dose-dependent decrease in these parameters suggests cytotoxicity.

Protocol 1: MTT/MTS Assay for Cell Viability

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. It is crucial to maintain a consistent final solvent concentration across all wells (typically ≤ 0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with solvent only) and untreated control wells.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT/MTS Reagent Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

For MTS: Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C, protected from light, until formazan (B1609692) crystals (for MTT) or soluble formazan (for MTS) are formed.

-

-

Measurement:

-

For MTT: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

For MTS: Mix the plate gently.

-

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

-

Data Presentation:

| Concentration of this compound | Absorbance (Mean ± SD) | % Cell Viability |

| Vehicle Control | 100 | |

| Concentration 1 | ||

| Concentration 2 | ||

| ... | ||

| Concentration n |

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

The IC50 value (concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis.

Section 2: Cell Proliferation Assays

Objective: To assess the effect of this compound on cell proliferation.

Principle: These assays measure the rate of cell division. A decrease in proliferation suggests that the compound may have cytostatic effects.

Protocol 2: Crystal Violet Staining Assay

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

PBS

-

Crystal Violet solution (0.5% in 20% methanol)

-

10% Acetic Acid

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT/MTS assay protocol. A longer incubation period (e.g., 3-5 days) may be appropriate to observe significant effects on proliferation.

-

Fixation and Staining:

-

Carefully remove the medium.

-

Gently wash the cells twice with PBS.

-

Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Remove the staining solution and wash the plate with water until the background is clean.

-

-

Solubilization and Measurement:

-

Air dry the plate completely.

-

Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

Read the absorbance at 590 nm.

-

Data Presentation:

| Concentration of this compound | Absorbance (Mean ± SD) | % Proliferation |

| Vehicle Control | 100 | |

| Concentration 1 | ||

| Concentration 2 | ||

| ... | ||

| Concentration n |

-

% Proliferation = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Section 3: Signaling Pathway Analysis

Objective: To investigate the effect of this compound on a specific signaling pathway. (This section is highly dependent on the known or hypothesized target of this compound).

Example Scenario: Assuming this compound is a hypothetical inhibitor of the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Protocol 3: Western Blotting for Phospho-ERK

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with non-toxic concentrations of this compound (determined from viability assays) for a specific duration (e.g., 1, 6, 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Presentation:

The results will be visualized as bands on the western blot. The intensity of the phospho-ERK band relative to total ERK and the loading control (GAPDH) can be quantified using densitometry.

| Treatment | p-ERK/Total ERK Ratio (relative to control) |

| Vehicle Control | 1.0 |

| This compound (Conc. 1) | |

| This compound (Conc. 2) |

Disclaimer: The provided protocols are general guidelines. Optimization of cell numbers, reagent concentrations, and incubation times will be necessary for specific cell lines and experimental conditions. The hypothetical signaling pathway and its analysis are for illustrative purposes and should be replaced with the actual target and mechanism of this compound.

DW-1350: No Evidence Found for Application in Oncogenic Fusion Protein Research

Initial investigations have found no scientific literature or clinical data supporting the use of a compound designated DW-1350 for the study of oncogenic fusion proteins. While the query sought detailed application notes and protocols for this specific purpose, a comprehensive search of available biomedical databases and clinical trial registries has not yielded any relevant information.

The available information for compounds with similar designations points towards entirely different therapeutic applications. For instance, some preclinical studies and licensing agreements suggest a compound named this compound was investigated for the treatment of osteoporosis.[1] Additionally, another distinct entity referred to as this compound has been described as a novel and potent leukotriene B(4) inhibitor.[2]

There is no discernible link in the current scientific landscape between any compound designated "this compound" and the field of cancer research, specifically concerning the study of oncogenic fusion proteins. Oncogenic fusion proteins are critical drivers in various cancers, and numerous targeted therapies are being developed to inhibit their activity. However, this compound does not appear to be among these agents based on publicly accessible data.

Due to the complete absence of data for this compound in the context of oncogenic fusion proteins, it is not possible to provide the requested application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. The core requirements of the request, including detailed methodologies for key experiments and visualizations of molecular pathways, cannot be fulfilled without foundational research demonstrating the compound's relevance to this specific area of study.

Researchers, scientists, and drug development professionals interested in oncogenic fusion proteins are advised to consult literature on established inhibitors and investigational agents with documented activity against specific fusion-driven malignancies.

References

Application of DW-1350 in Lung Cancer Research: Information Not Publicly Available

Despite a comprehensive search of scientific literature, clinical trial databases, and patent records, no public information is currently available on a compound designated as DW-1350 for application in lung cancer research.

Extensive searches for "this compound" did not yield any specific scientific publications, clinical trial registrations, or patents related to a therapeutic agent with this identifier being investigated for the treatment of lung cancer. This suggests that "this compound" may be an internal codename for a compound in the very early stages of discovery and development, and information regarding its mechanism of action, relevant signaling pathways, and experimental data has not yet been disclosed in the public domain.

Without any publicly available data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data summaries, or visualizations of its signaling pathways. The creation of such detailed and specific scientific documentation requires access to peer-reviewed research and clinical data, which is absent for this compound.

Researchers, scientists, and drug development professionals interested in the application of novel compounds in lung cancer are encouraged to monitor scientific conferences and publications for the potential future disclosure of information regarding this compound. Should information on this compound become publicly available, a detailed analysis of its properties and applications in lung cancer research could be compiled.

For information on established and investigational therapies for lung cancer, researchers are directed to reputable sources such as the National Cancer Institute (NCI), the American Society of Clinical Oncology (ASCO), and peer-reviewed journals like The New England Journal of Medicine, The Lancet Oncology, and Journal of Clinical Oncology. These resources provide extensive information on the mechanisms, efficacy, and protocols for a wide range of cancer therapeutics.

Application Notes and Protocols for Demonstrating DW-1350 Target Inhibition via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

DW-1350 is a novel small molecule compound with therapeutic potential in osteoporosis, demonstrating a dual mechanism of action that includes the stimulation of osteogenesis and the inhibition of bone resorption.[1] Concurrently, this compound has been identified as a leukotriene B4 (LTB4) receptor antagonist, suggesting its role in modulating inflammatory pathways.[2][3] This document provides detailed Western blot protocols to investigate and confirm the target inhibition of this compound in relevant biological systems.

The primary hypothesized targets for this compound's activity are:

-

Leukotriene B4 Receptors (BLT1/BLT2): As a confirmed LTB4 receptor antagonist, this compound is expected to interfere with the signaling cascades initiated by LTB4 binding to its receptors, BLT1 and BLT2.

-

Cathepsin K: Given this compound's function in suppressing osteoclast activity, a key enzyme in this process is Cathepsin K, a cysteine protease responsible for the degradation of bone matrix proteins.[1]

These protocols will enable researchers to effectively assess the inhibitory effects of this compound on these targets, providing critical data for its preclinical and clinical development.

Signaling Pathway and Experimental Workflow Diagrams

References

Application Note: Generation of DW-1350 Resistant Cell Lines

Introduction

The emergence of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells develop resistance to a specific therapeutic agent is crucial for the development of more effective treatment strategies and novel drugs. One of the foundational methods to study drug resistance in a laboratory setting is the generation of drug-resistant cancer cell lines. This application note provides a detailed protocol for developing cell lines resistant to DW-1350, a hypothetical anti-cancer agent. The described methodology is based on established techniques for inducing drug resistance through continuous exposure to escalating concentrations of a cytotoxic compound.[1][2][3][4]

This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to establish in vitro models of drug resistance. The protocols and data presentation formats provided herein can be adapted for various cell lines and cytotoxic agents.

Principle

The generation of drug-resistant cell lines is typically achieved by culturing cancer cells in the presence of a selective pressure, which in this case is the cytotoxic agent this compound. The process begins by determining the baseline sensitivity of the parental cell line to the drug, quantified as the half-maximal inhibitory concentration (IC50). Subsequently, the cells are subjected to continuous exposure to this compound at a concentration below the IC50. As the cells adapt and become resistant, the concentration of this compound is gradually increased. This process selects for a population of cells that can survive and proliferate in the presence of high concentrations of the drug.[4] The resulting resistant cell line can then be used for various downstream applications, including mechanistic studies of resistance, screening for new drugs to overcome resistance, and identifying biomarkers of resistance.[2][4]

Data Presentation

Table 1: Determination of this compound IC50 in Parental Cell Line

| Cell Line | Treatment Duration (hours) | IC50 (nM) |

| Parental Cell Line A | 72 | 50 |

| Parental Cell Line B | 72 | 75 |

Table 2: Escalation of this compound Concentration for Resistance Induction

| Passage Number | This compound Concentration (nM) | Observations |

| 1-3 | 10 | Initial cell death, followed by recovery |

| 4-6 | 20 | Slower growth rate, some morphological changes |

| 7-9 | 40 | Increased proliferation rate compared to earlier passages |

| 10-12 | 80 | Stable growth in the presence of the drug |

| 13-15 | 160 | Further adaptation, healthy morphology |

Table 3: Characterization of this compound Resistant Cell Line

| Cell Line | IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) | Doubling Time (hours) |

| Parental | 50 | 1 | 24 |

| This compound Resistant | 500 | 10 | 28 |

Experimental Protocols

Protocol 1: Determination of IC50 of this compound in Parental Cancer Cell Lines

Objective: To determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line. This value is crucial for designing the resistance induction protocol.[3]

Materials:

-

Parental cancer cell line of choice

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-